![molecular formula C18H20FN3O4S2 B3017996 N-[4-[2-ethylsulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851780-81-9](/img/structure/B3017996.png)

N-[4-[2-ethylsulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

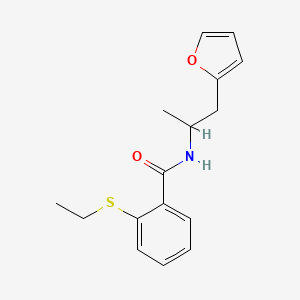

The compound of interest, N-[4-[2-ethylsulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide, is a structurally complex molecule that appears to be related to a family of sulfonamide derivatives. These derivatives have been studied for their potential as ligands for metal coordination and as anti-inflammatory agents with nitric oxide donating capabilities .

Synthesis Analysis

The synthesis of related sulfonamide compounds has been reported, such as the group of 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles, which demonstrated significant anti-inflammatory activity . The process of synthesizing these compounds involves multiple steps, including the creation of N-diazen-1-ium-1,2-diolate derivatives, although some attempts resulted in N-nitroso derivatives instead . This suggests that the synthesis of the compound may also involve complex reactions and careful control of conditions to achieve the desired product.

Molecular Structure Analysis

The molecular and supramolecular structures of related sulfonamide derivatives have been reported, with variations in torsion angles and hydrogen bonding patterns influencing their overall conformations . For instance, the presence of a methyl group in the para position of the sulfonamide substituent can dramatically decrease the N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angle, as seen in the comparison between compounds (II) and (III) . These structural details are crucial for understanding the molecular conformation and potential reactivity of the compound .

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives in forming complexes with strong organic bases has been studied, with the formation of 1:1 complexes and the transfer of a proton from a C–H acid to a base molecule, resulting in ionic pairs . The molecular structure of these compounds, such as 4-nitrophenyl[bis(ethylsulfonyl)]methane, influences their ability to form hydrogen-bonded complexes . This information is relevant to the chemical reactions that this compound may undergo, particularly in the presence of strong bases.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are closely related to their molecular structures. The presence of hydrogen bonding, as well as intermolecular and intramolecular π-π stacking interactions, can affect the compound's solubility, melting point, and other physical properties . Spectroscopic studies, such as FT-IR and 1H NMR, have been used to analyze the structures of complexes formed by related sulfonamide compounds, providing insights into their electronic environments and the nature of their interactions with other molecules .

Aplicaciones Científicas De Investigación

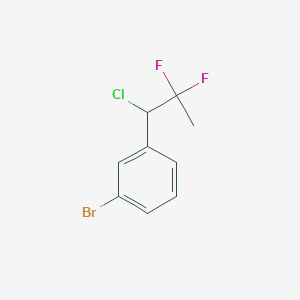

New Routes to Fluorinated Compounds

Research has shown that certain compounds, such as diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate, offer a new pathway to vinyl fluorides, highlighting the versatility of sulfone derivatives in synthesizing fluorinated molecules. This methodology provides a facile route from a fluoromethyl phenyl sulfone precursor, emphasizing the importance of such compounds in the creation of fluorinated synthetic intermediates (McCarty et al., 1990).

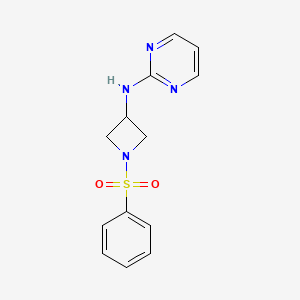

Catalytic Asymmetric Synthesis

A significant application of sulfone and fluorine derivatives is demonstrated in the catalytic asymmetric addition to cyclic N-acyl-iminium, enabling access to sulfone-bearing contiguous quaternary stereocenters. This metal-free process showcases the compound's utility in synthesizing biorelevant molecules with high stereoselectivity, highlighting its potential in asymmetric synthesis and drug discovery (Bhosale et al., 2022).

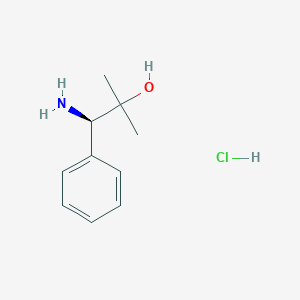

Enantioselective Allylic Alkylation

The enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane has been achieved, leading to enantiopure fluorobis(phenylsulfonyl)methylated compounds. This method underscores the compound's role in generating monofluoro-methylated compounds, such as ibuprofen, with maintained optical purity, demonstrating its applicability in creating pharmacologically active substances (Liu et al., 2009).

Nucleophilic Fluoroalkylation

An efficient method for the preparation of alpha-functionalized mono- and difluoro(phenylsulfonyl)methanes through nucleophilic fluoroalkylation has been developed. This technique enables the synthesis of alpha,alpha-difluoro-beta-ketosulfones and alpha-fluoro disulfones, showcasing the compound's utility in producing fluorinated organic molecules (Ni et al., 2009).

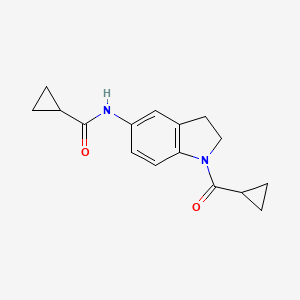

Structural and Supramolecular Studies

Structural analyses of nimesulidetriazole derivatives, including N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide, have been conducted. These studies provide insights into the effect of substitution on supramolecular assembly, contributing to the understanding of molecular interactions and the design of new materials with specific properties (Dey et al., 2015).

Propiedades

IUPAC Name |

N-[4-[2-ethylsulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4S2/c1-3-28(25,26)22-18(14-4-8-15(19)9-5-14)12-17(20-22)13-6-10-16(11-7-13)21-27(2,23)24/h4-11,18,21H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMCEWLHWSVUEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B3017916.png)

![(2E)-2-[(2E)-2-[2-(4-butoxyphenyl)-3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-5-methylcyclohex-2-en-1-ylidene]ethylidene]-1-butylbenzo[cd]indole;perchlorate](/img/structure/B3017918.png)

![Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B3017919.png)

![1-(3-Chlorophenyl)-4-(2-piperidin-1-ylethylsulfanyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B3017920.png)

![[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B3017923.png)

![2-benzylsulfanyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3017932.png)

![2-[(6-methylpyrimidin-4-yl)amino]acetic Acid](/img/structure/B3017934.png)